Cas no 45894-06-2 (5-bromo-1-benzothiophen-2-amine)
5-bromo-1-benzothiophen-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-1-benzothiophen-2-amine
- 2-Amino-5-bromo-benzo[b]thiophene
- SY321040
- SCHEMBL13654389
- 45894-06-2
- PB15286
- AMY3685
- A872321
- VBA89406
- BS-42887
- MFCD17016085
- CS-0053887
- 5-Bromobenzo[b]thiophen-2-amine
- DTXSID801304681
- 2-Amino-5-bromobenzo[b]thiophene
-
- MDL: MFCD17016085
- Inchi: 1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2
- InChI Key: GSEAIYIHFDGRAP-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(N)S2
Computed Properties
- Exact Mass: 226.94043g/mol
- Monoisotopic Mass: 226.94043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 54.3Ų
5-bromo-1-benzothiophen-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004033-5g |
5-Bromobenzo[b]thiophen-2-amine |
45894-06-2 | 95% | 5g |
$1610.58 | 2023-09-01 | |
| Alichem | A169004033-10g |
5-Bromobenzo[b]thiophen-2-amine |
45894-06-2 | 95% | 10g |
$2062.90 | 2023-09-01 | |
| Alichem | A169004033-25g |
5-Bromobenzo[b]thiophen-2-amine |
45894-06-2 | 95% | 25g |
$3368.00 | 2023-09-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36610-0.1g |
5-bromo-1-benzothiophen-2-amine |
45894-06-2 | 97% | 0.1g |
1278.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36610-0.25g |
5-bromo-1-benzothiophen-2-amine |
45894-06-2 | 97% | 0.25g |
2131.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36610-1g |
5-bromo-1-benzothiophen-2-amine |
45894-06-2 | 97% | 1g |
4263.00 | 2021-06-01 | |
| Chemenu | CM108024-100mg |
5-Bromobenzo[b]thiophen-2-amine |
45894-06-2 | 95%+ | 100mg |
$326 | 2021-08-06 | |
| Chemenu | CM108024-250mg |
5-Bromobenzo[b]thiophen-2-amine |
45894-06-2 | 95%+ | 250mg |
$508 | 2021-08-06 | |
| Chemenu | CM108024-1g |
5-Bromobenzo[b]thiophen-2-amine |
45894-06-2 | 95%+ | 1g |
$943 | 2021-08-06 | |
| Matrix Scientific | 122013-1g |
2-Amino-5-bromo-benzo[b]thiophene, 97.0% |
45894-06-2 | 97.0% | 1g |
$941.00 | 2023-09-05 |
5-bromo-1-benzothiophen-2-amine Suppliers
5-bromo-1-benzothiophen-2-amine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 5-bromo-1-benzothiophen-2-amine
Comprehensive Overview of 5-Bromo-1-benzothiophen-2-amine (CAS No. 45894-06-2): Properties, Applications, and Research Insights
5-Bromo-1-benzothiophen-2-amine (CAS No. 45894-06-2) is a heterocyclic organic compound featuring a benzothiophene core substituted with a bromine atom at the 5-position and an amino group at the 2-position. This structurally unique molecule has garnered significant attention in pharmaceutical and material science research due to its versatile reactivity and potential as a building block for drug discovery and functional materials. The compound's molecular formula, C8H6BrNS, and molecular weight of 228.11 g/mol make it a valuable intermediate for synthesizing more complex molecules.
Recent studies highlight the growing interest in benzothiophene derivatives, particularly those like 5-bromo-1-benzothiophen-2-amine, for their role in developing kinase inhibitors and antimicrobial agents. Researchers are actively exploring its utility in medicinal chemistry, where its scaffold serves as a precursor for compounds targeting neurodegenerative diseases and cancer. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient derivatization for library synthesis.
From a synthetic perspective, CAS 45894-06-2 is often prepared via cyclization of appropriately substituted precursors or through functional group interconversion of existing benzothiophene frameworks. Its crystalline form and stability under standard conditions facilitate handling in laboratory settings. Analytical characterization typically involves NMR spectroscopy, HPLC, and mass spectrometry, with purity thresholds exceeding 95% for most research applications. These features align with the increasing demand for high-quality intermediates in high-throughput screening platforms.
Beyond pharmaceuticals, 5-bromo-1-benzothiophen-2-amine has emerging applications in organic electronics. Its electron-rich benzothiophene core contributes to charge transport properties, making it relevant for designing OLEDs and photovoltaic materials. This dual applicability in life sciences and materials engineering positions the compound as a multidisciplinary research tool, addressing trending topics like sustainable chemistry and green synthesis.
Environmental and safety profiles of 5-bromo-1-benzothiophen-2-amine are well-documented, with standard precautions recommended for laboratory use. Its non-hazardous classification under normal handling conditions supports its adoption in academic and industrial workflows. As the scientific community prioritizes structure-activity relationship (SAR) studies, this compound’s modularity enables rapid exploration of bioisosteric replacements and scaffold hopping strategies—key themes in modern drug design.
In summary, 5-bromo-1-benzothiophen-2-amine (CAS No. 45894-06-2) exemplifies the convergence of synthetic utility and biomedical relevance. Its adaptability across chemoinformatics, catalysis, and material science ensures sustained interest, particularly as researchers seek fragment-based drug discovery approaches. Ongoing investigations into its pharmacophore potential and structure-property relationships will likely expand its applications in cutting-edge technologies.
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